4,5-Dichlorothiophene-2-sulfonyl fluoride
Overview
Description
4,5-Dichlorothiophene-2-sulfonyl fluoride is an organosulfur compound with the molecular formula C4HCl2FOS2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions, a sulfonyl fluoride group at the 2 position, and a thiophene ring
Preparation Methods
4,5-Dichlorothiophene-2-sulfonyl fluoride can be synthesized through several methods. One common synthetic route involves the chlorination of thiophene followed by sulfonylation and fluorination. The general steps are as follows:
Chlorination: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 4,5-dichlorothiophene.
Sulfonylation: The 4,5-dichlorothiophene is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, forming 4,5-dichlorothiophene-2-sulfonyl chloride.
Fluorination: Finally, the sulfonyl chloride group is converted to a sulfonyl fluoride group using a fluorinating agent such as potassium fluoride.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4,5-Dichlorothiophene-2-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing for the formation of sulfonamide and sulfonate derivatives. Common reagents include amines and alcohols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with various aryl and alkyl groups.
Major products formed from these reactions include sulfonamides, sulfonates, sulfoxides, sulfones, and various coupled products.
Scientific Research Applications
4,5-Dichlorothiophene-2-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly as a building block for sulfonamide-based drugs.
Material Science: It is employed in the synthesis of functional materials, such as polymers and dyes, due to its unique electronic properties.
Biological Studies: The compound is used in biochemical research to study enzyme inhibition and protein modification, particularly in the context of sulfonylation reactions.
Mechanism of Action
The mechanism of action of 4,5-dichlorothiophene-2-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This reaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule. The compound’s ability to form stable sulfonamide and sulfonate linkages makes it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
4,5-Dichlorothiophene-2-sulfonyl fluoride can be compared with other sulfonyl fluoride derivatives, such as:
4-Chlorobenzenesulfonyl fluoride: Similar in reactivity but lacks the thiophene ring, making it less versatile in certain synthetic applications.
2,4-Dichlorobenzenesulfonyl fluoride: Contains two chlorine atoms on a benzene ring, offering different electronic properties compared to the thiophene derivative.
4-Methylbenzenesulfonyl fluoride: Features a methyl group instead of chlorine, affecting its reactivity and steric properties.
The uniqueness of this compound lies in its combination of the thiophene ring and sulfonyl fluoride group, providing distinct electronic and steric characteristics that are advantageous in various chemical reactions and applications.
Properties
IUPAC Name |
4,5-dichlorothiophene-2-sulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2FO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFSVTLSIBOOMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2FO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273407 | |
Record name | 4,5-Dichloro-2-thiophenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701273407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108158-06-1 | |
Record name | 4,5-Dichloro-2-thiophenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108158-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dichloro-2-thiophenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701273407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 108158-06-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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